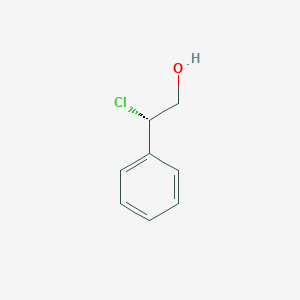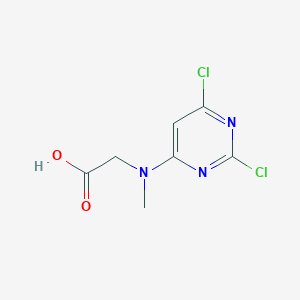
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring, a methyl group attached to the nitrogen atom, and a glycine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the glycine moiety. One common method involves the reaction of 2,6-dichloropyrimidine with methylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Amines or other reduced forms of the compound.
科学研究应用
N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors or enzymes.
Agriculture: The compound is explored for its potential use in agrochemicals, including herbicides and pesticides.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrimidine ring play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The glycine moiety may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,6-dichloropyrimidine: A precursor in the synthesis of N-(2,6-dichloropyrimidin-4-yl)-N-methylglycine.
N-methylglycine: Another building block used in the synthesis.
Pyrimidine Derivatives: Compounds such as 2,4,6-trichloropyrimidine and 4-amino-2,6-dichloropyrimidine share structural similarities.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine atoms and the glycine moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in multiple research fields.
属性
分子式 |
C7H7Cl2N3O2 |
|---|---|
分子量 |
236.05 g/mol |
IUPAC 名称 |
2-[(2,6-dichloropyrimidin-4-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-12(3-6(13)14)5-2-4(8)10-7(9)11-5/h2H,3H2,1H3,(H,13,14) |
InChI 键 |
WADACDNNWJRYHG-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)O)C1=CC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


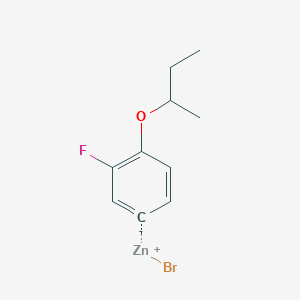
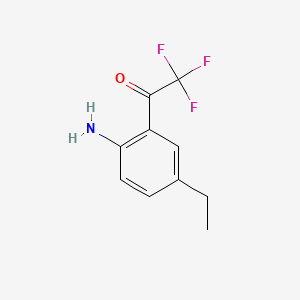
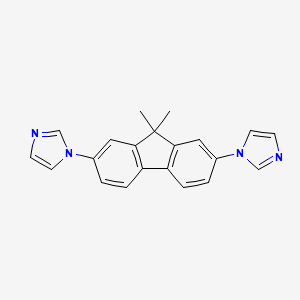
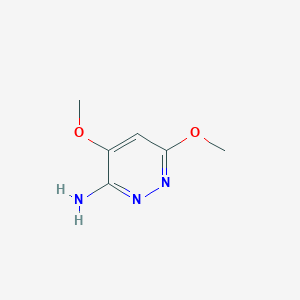

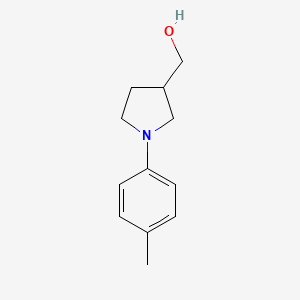




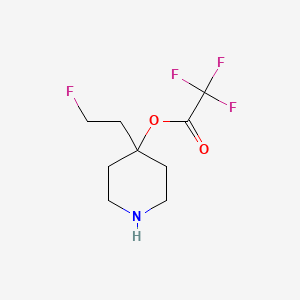
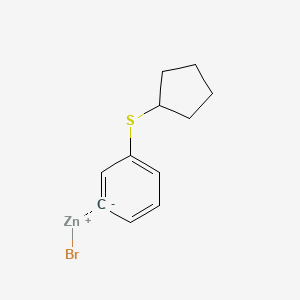
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
